molecular formula C18H28N2O B14703073 N-(2-(Diethylamino)ethyl)-2',6'-dimethylcrotonanilide CAS No. 20682-53-5

N-(2-(Diethylamino)ethyl)-2',6'-dimethylcrotonanilide

Cat. No.: B14703073
CAS No.: 20682-53-5
M. Wt: 288.4 g/mol
InChI Key: BELXZWITAIGKBF-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a dimethylcrotonanilide moiety. Its properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide typically involves the reaction of 2,6-dimethylcrotonanilide with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide involves its interaction with specific molecular targets and pathways. The compound is known to interact with sodium channels in nerve cells, blocking the initiation and conduction of nerve impulses. This action is similar to that of local anesthetics, which decrease the neuronal membrane’s permeability to sodium ions . Additionally, the compound may exert its effects through other pathways, such as inhibiting certain enzymes or receptors involved in cellular signaling .

Comparison with Similar Compounds

N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide can be compared with other similar compounds, such as:

Uniqueness

What sets N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide apart is its combination of structural features that confer unique chemical and biological properties.

Properties

CAS No.

20682-53-5

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)but-2-enamide

InChI

InChI=1S/C18H28N2O/c1-6-10-17(21)20(14-13-19(7-2)8-3)18-15(4)11-9-12-16(18)5/h6,9-12H,7-8,13-14H2,1-5H3/b10-6+

InChI Key

BELXZWITAIGKBF-UXBLZVDNSA-N

Isomeric SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)/C=C/C

Canonical SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.